N-allyl-2-(4-isopropylphenoxy)acetamide

Description

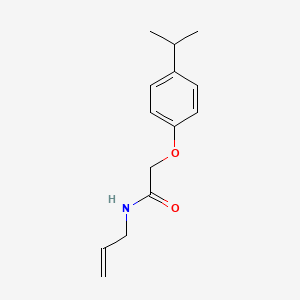

N-Allyl-2-(4-isopropylphenoxy)acetamide is a synthetic acetamide derivative featuring an allyl group attached to the nitrogen atom and a 4-isopropylphenoxy substituent at the α-carbon of the acetamide backbone. Its molecular structure combines the versatility of the acetamide core with the steric and electronic effects of the allyl and isopropylphenoxy groups, making it a compound of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-9-15-14(16)10-17-13-7-5-12(6-8-13)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRQKTGBMPGWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The pharmacological and synthetic profiles of N-allyl-2-(4-isopropylphenoxy)acetamide can be contextualized by comparing it to structurally or functionally analogous compounds. Below is a systematic analysis based on substituent variations, synthesis yields, and biological activities:

Structural Analogues and Substituent Effects

Key Observations :

- The allyl group in N-allyl derivatives (e.g., 2s) often leads to reduced synthetic yields compared to alkyl or electron-rich aryl substituents (e.g., 2j), likely due to steric hindrance or competing side reactions .

- Phenoxy and aryl substituents (e.g., 4-isopropylphenoxy, 4-methoxyphenyl) enhance stability and bioactivity by modulating lipophilicity and receptor interactions .

Key Insights :

- Unlike chalcones (α,β-unsaturated ketones), this compound lacks a conjugated system, which may limit its anti-inflammatory efficacy but improve metabolic stability .

- Piperazine-linked acetamides (e.g., compounds 47–50) show superior antimicrobial activity compared to simple phenoxy derivatives, suggesting that hybrid scaffolds could enhance the target compound’s bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-allyl-2-(4-isopropylphenoxy)acetamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves:

Cyclization : Formation of the phenoxyacetamide backbone via nucleophilic substitution between 4-isopropylphenol and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Allylation : Introduction of the allyl group using allyl bromide in the presence of a base (e.g., NaH) to functionalize the acetamide nitrogen .

- Characterization : Key intermediates are validated via /-NMR (e.g., allyl proton signals at δ 5.2–5.8 ppm) and LC-MS for molecular weight confirmation .

Q. How can researchers elucidate the structural conformation of this compound using crystallographic and spectroscopic methods?

- Methodology :

- X-ray crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planar acetamide linkage and steric effects from the isopropyl group .

- Spectroscopy : -NMR confirms allyl group geometry (e.g., coupling constants for trans-configuration), while IR identifies carbonyl stretching (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses of this compound derivatives?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions during allylation .

- Catalysis : Pd(0) catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in allylation steps, reducing byproducts like over-alkylated species .

- Workflow : Use Design of Experiments (DoE) to model variables (temperature, stoichiometry) and identify optimal conditions via response surface methodology .

Q. How do structural modifications (e.g., substituent variation on the phenoxy ring) influence bioactivity contradictions observed in antimicrobial assays?

- Methodology :

- Comparative SAR studies : Replace the isopropyl group with methyl, tert-butyl, or halogens (e.g., Cl) to assess effects on MIC values against E. coli and S. aureus. Bioactivity drops with bulky tert-butyl groups due to steric hindrance but increases with electron-withdrawing Cl .

- Mechanistic assays : Use fluorescence quenching to study binding affinity to bacterial enzyme targets (e.g., DprE1), correlating substituent electronic profiles with inhibition efficacy .

Q. What strategies resolve discrepancies between computational predictions and experimental data in the compound’s solubility and stability profiles?

- Methodology :

- Computational modeling : Use COSMO-RS to predict solubility in aqueous buffers; validate experimentally via HPLC-UV quantification after 24-hour stability tests (pH 2–9) .

- Degradation analysis : LC-MS/MS identifies hydrolysis products (e.g., free acetamide under acidic conditions), guiding formulation adjustments (e.g., lyophilization for long-term storage) .

Q. How can enantiomeric separation of chiral derivatives be achieved, and what impact does stereochemistry have on biological activity?

- Methodology :

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases for baseline separation. Confirm enantiopurity via circular dichroism .

- Biological testing : Compare (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., IC₅₀ values for COX-2), where the (R)-form often shows 3–5× higher activity due to optimal binding .

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to resolve structural ambiguities .

- Contradiction Mitigation : For conflicting bioactivity results, standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and use isogenic bacterial strains to control for genetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.